molecular formula C12H19NO7S B13477001 rac-(4aR,7aR)-6-[(tert-butoxy)carbonyl]-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid, trans

rac-(4aR,7aR)-6-[(tert-butoxy)carbonyl]-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid, trans

Cat. No.: B13477001
M. Wt: 321.35 g/mol
InChI Key: XQUINMARTKEQHJ-PELKAZGASA-N
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Description

The compound “rac-(4aR,7aR)-6-[(tert-butoxy)carbonyl]-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid, trans” is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole core, which is further functionalized with tert-butoxycarbonyl and carboxylic acid groups. The presence of these functional groups makes the compound versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4aR,7aR)-6-[(tert-butoxy)carbonyl]-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid, trans involves multiple steps, including the formation of the oxathiino-pyrrole core and subsequent functionalization. The key steps in the synthesis include:

    Formation of the Oxathiino-Pyrrole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole core.

    Functionalization: The core structure is then functionalized with tert-butoxycarbonyl and carboxylic acid groups through a series of reactions, including esterification and oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the oxathiino group allows for oxidation reactions, which can modify the electronic properties of the compound.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its functional groups can interact with various biological targets, making it useful for drug discovery and development.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its ability to undergo various chemical reactions allows for the modification of its structure to enhance its pharmacological properties.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of rac-(4aR,7aR)-6-[(tert-butoxy)carbonyl]-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid, trans involves its interaction with specific molecular targets. The compound’s functional groups can form covalent or non-covalent interactions with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxathiino-pyrrole derivatives and molecules with similar functional groups, such as:

  • (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid
  • N-BOC-4-Piperidinecarboxylic acid

Uniqueness

The uniqueness of rac-(4aR,7aR)-6-[(tert-butoxy)carbonyl]-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid, trans lies in its specific combination of functional groups and core structure. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C12H19NO7S

Molecular Weight

321.35 g/mol

IUPAC Name

(4aR,7aR)-6-[(2-methylpropan-2-yl)oxycarbonyl]-4,4-dioxo-3,4a,5,7-tetrahydro-2H-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid

InChI

InChI=1S/C12H19NO7S/c1-11(2,3)20-10(16)13-6-8-12(7-13,9(14)15)19-4-5-21(8,17)18/h8H,4-7H2,1-3H3,(H,14,15)/t8-,12+/m1/s1

InChI Key

XQUINMARTKEQHJ-PELKAZGASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@](C1)(OCCS2(=O)=O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)(OCCS2(=O)=O)C(=O)O

Origin of Product

United States

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